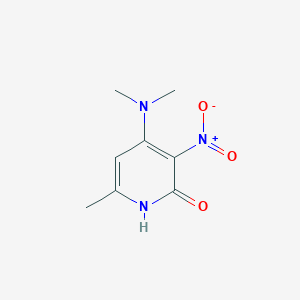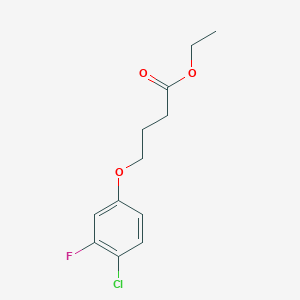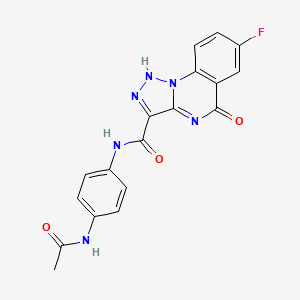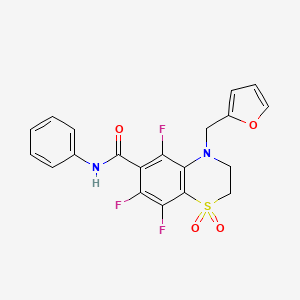![molecular formula C16H16ClN5 B12636554 8-(3-Chlorophenyl)-6-ethyl-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12636554.png)
8-(3-Chlorophenyl)-6-ethyl-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3-クロロフェニル)-6-エチル-2,3,4,8-テトラヒドロピラゾロ[4,3-e]ピリミド[1,2-c]ピリミジンは、複雑な複素環式化合物です。この化合物は、多様な生物学的活性と潜在的な治療用途で知られるピラゾロピリミジン類に属します。構造中にクロロフェニル基とエチル基が存在することで、その独自の化学的特性と生物学的活性が生まれます。
準備方法
合成経路と反応条件
8-(3-クロロフェニル)-6-エチル-2,3,4,8-テトラヒドロピラゾロ[4,3-e]ピリミド[1,2-c]ピリミジンの合成は、通常は中間体の調製から始まる、複数のステップを伴います。一般的な方法の1つには、適切な前駆体の環化が制御された条件下で行われるものがあります。例えば、3-クロロベンズアルデヒドとエチルアセト酢酸を塩基の存在下で反応させると、中間体が生成されます。この中間体は、さらに環化および官能基の修飾を行うことで、最終的な化合物を生成することができます .
工業的生産方法
この化合物の工業的生産には、収率と純度を高めるために合成経路を最適化する必要がある場合があります。これは、効率的な生産を確実に行うために、触媒、溶媒、および特定の反応条件を使用することを含む場合があります。超音波支援合成などの技術は、反応速度と収率を向上させるために研究されています .
化学反応の分析
反応の種類
8-(3-クロロフェニル)-6-エチル-2,3,4,8-テトラヒドロピラゾロ[4,3-e]ピリミド[1,2-c]ピリミジンは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、酸化剤を使用して酸化して、対応する酸化物を生成することができます。
還元: 還元反応は、化合物中の特定の官能基を修飾するために実施することができます。
置換: クロロフェニル基は、塩素原子が他の置換基に置き換えられる置換反応を起こすことができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化反応では過マンガン酸カリウムなどの酸化剤、還元反応では水素化ホウ素ナトリウムなどの還元剤、置換反応では求核剤などがあります。温度、溶媒、pHなどの反応条件は、目的の変換を実現するために慎重に制御されます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。例えば、酸化は酸化物を生成する可能性があり、置換反応は元の化合物のさまざまな置換誘導体を生成する可能性があります。
科学研究での用途
化学: この化合物は、より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗癌、抗菌、抗ウイルスなどの重要な生物学的活性を示しています
医学: 特に癌治療のためのCDK2阻害剤として、その潜在的な治療用途が調査されています.
産業: その独自の化学的特性により、新規材料や化学プロセスの開発に役立ちます。
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown significant biological activities, including anticancer, antimicrobial, and antiviral properties
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
8-(3-クロロフェニル)-6-エチル-2,3,4,8-テトラヒドロピラゾロ[4,3-e]ピリミド[1,2-c]ピリミジンの作用機序には、特定の分子標的との相互作用が含まれます。例えば、CDK2阻害剤として、CDK2酵素の活性部位に結合し、サイクリンA2との相互作用を阻害します。この阻害は細胞周期の進行を阻害し、癌細胞のアポトーシスを引き起こします .
類似の化合物との比較
類似の化合物
ピラゾロ[3,4-d]ピリミジン: 類似の生物学的活性を有するピラゾロピリミジン類の別のクラス。
ピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジン: CDK2阻害活性で知られています.
独自性
8-(3-クロロフェニル)-6-エチル-2,3,4,8-テトラヒドロピラゾロ[4,3-e]ピリミド[1,2-c]ピリミジンは、その独自の化学的および生物学的特性を付与する、その特定の置換パターンによって際立っています。クロロフェニル基とエチル基の組み合わせにより、CDK2阻害剤としての活性と選択性が向上し、さらなる研究開発のための有望な候補となっています .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolopyrimidines with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
8-(3-Chlorophenyl)-6-ethyl-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a chlorophenyl group and an ethyl group enhances its activity and selectivity as a CDK2 inhibitor, making it a promising candidate for further research and development .
特性
分子式 |
C16H16ClN5 |
|---|---|
分子量 |
313.78 g/mol |
IUPAC名 |
5-(3-chlorophenyl)-8-ethyl-4,5,7,9,13-pentazatricyclo[7.4.0.02,6]trideca-1(13),2(6),3,7-tetraene |
InChI |
InChI=1S/C16H16ClN5/c1-2-14-20-16-13(15-18-7-4-8-21(14)15)10-19-22(16)12-6-3-5-11(17)9-12/h3,5-6,9-10H,2,4,7-8H2,1H3 |
InChIキー |
BOOJGKKJOSMTNP-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C4=NCCCN14 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine](/img/structure/B12636481.png)

![4-[(2S)-5-Oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B12636497.png)

![Methyl 6-formyl-1-methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12636511.png)
![Benzenepropanoic acid, 4-[(1S,3S)-3-[[(1R)-1-(3-cyanophenyl)ethyl]amino]cyclopentyl]-](/img/structure/B12636519.png)

![N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B12636538.png)
![2-({1-[3-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B12636540.png)

![1-Chloro-2-[(1,2,2-trichloroethyl)selanyl]ethene](/img/structure/B12636559.png)
![N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B12636562.png)
![N-[4-(4-bromophenyl)butan-2-yl]acetamide](/img/structure/B12636563.png)
